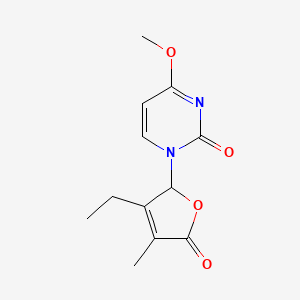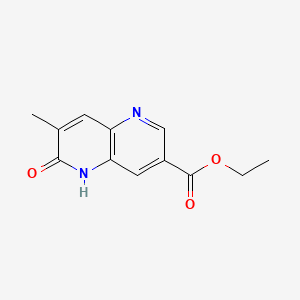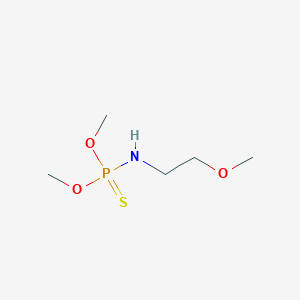
o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate: is an organophosphorus compound widely used as an intermediate in the synthesis of various pesticides. It is known for its role in the production of insecticides such as methamidophos and acephate. This compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects, leading to their paralysis and death .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate typically involves the reaction of dimethyl phosphorochloridothioate with 2-methoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(CH3O)2P(S)Cl+NH2CH2CH2OCH3→(CH3O)2P(S)NHCH2CH2OCH3+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate can undergo oxidation reactions to form oxon derivatives, which are more toxic and potent inhibitors of acetylcholinesterase.
Hydrolysis: In the presence of water, the compound can hydrolyze to form dimethyl phosphorothioic acid and 2-methoxyethylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Hydrolysis: Acidic or basic conditions to facilitate the breakdown of the compound.
Substitution: Various nucleophiles such as amines or alcohols under controlled temperatures.
Major Products Formed:
Oxidation: Oxon derivatives.
Hydrolysis: Dimethyl phosphorothioic acid and 2-methoxyethylamine.
Substitution: Corresponding substituted phosphoramidothioates.
Scientific Research Applications
Chemistry: o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate is used as a key intermediate in the synthesis of various organophosphorus pesticides. Its reactivity and ability to form stable compounds make it valuable in chemical research and development.
Biology: In biological research, this compound is studied for its effects on acetylcholinesterase and its potential use in developing new insecticides. It serves as a model compound for understanding the mechanisms of enzyme inhibition and toxicity.
Medicine: While primarily used in agriculture, research into its effects on acetylcholinesterase has implications for medical studies related to nerve agents and potential treatments for conditions involving acetylcholine regulation.
Industry: The compound is crucial in the production of pesticides, contributing to pest control in agriculture. Its effectiveness and relatively straightforward synthesis make it a staple in the agrochemical industry .
Mechanism of Action
o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By binding to the active site of the enzyme, it prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter. This results in continuous nerve signal transmission, causing paralysis and death in insects. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and enzyme inhibition .
Comparison with Similar Compounds
Methamidophos: Another organophosphorus compound with similar acetylcholinesterase inhibitory properties.
Acephate: A related compound used as an insecticide, also inhibiting acetylcholinesterase.
Dimethoate: An organophosphorus insecticide with a similar mechanism of action.
Uniqueness: o,o-Dimethyl(2-methoxyethyl)phosphoramidothioate is unique due to its specific structure, which allows for effective inhibition of acetylcholinesterase while being relatively easy to synthesize. Its methoxyethyl group provides distinct reactivity and stability compared to other similar compounds .
Properties
CAS No. |
35812-40-9 |
|---|---|
Molecular Formula |
C5H14NO3PS |
Molecular Weight |
199.21 g/mol |
IUPAC Name |
N-dimethoxyphosphinothioyl-2-methoxyethanamine |
InChI |
InChI=1S/C5H14NO3PS/c1-7-5-4-6-10(11,8-2)9-3/h4-5H2,1-3H3,(H,6,11) |
InChI Key |
BJOUDSKCNZWFHJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCNP(=S)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


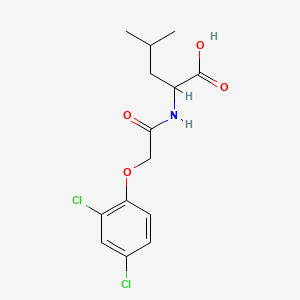
![4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine](/img/structure/B14001761.png)

![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)

![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
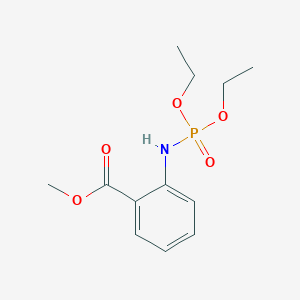
![(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
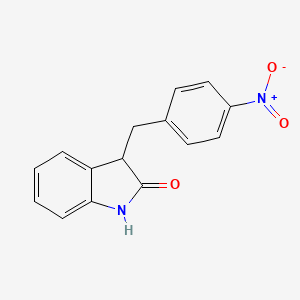
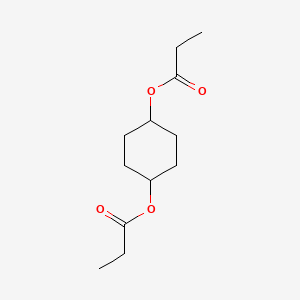
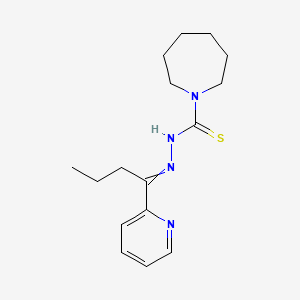
![3-(4-Chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14001814.png)
